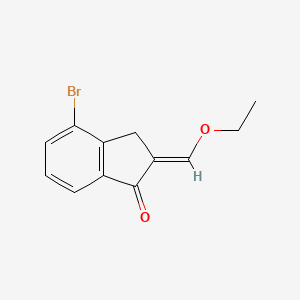

4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one

Description

Properties

Molecular Formula |

C12H11BrO2 |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

(2E)-4-bromo-2-(ethoxymethylidene)-3H-inden-1-one |

InChI |

InChI=1S/C12H11BrO2/c1-2-15-7-8-6-10-9(12(8)14)4-3-5-11(10)13/h3-5,7H,2,6H2,1H3/b8-7+ |

InChI Key |

RHSVNKOVXHWFHM-BQYQJAHWSA-N |

Isomeric SMILES |

CCO/C=C/1\CC2=C(C1=O)C=CC=C2Br |

Canonical SMILES |

CCOC=C1CC2=C(C1=O)C=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one typically involves the bromination of an appropriate indenone precursor followed by the introduction of the ethoxymethylidene group. One common method involves the use of bromine or a brominating agent such as pyridine hydrobromide perbromide to achieve selective bromination at the 4th position. The ethoxymethylidene group can be introduced through a condensation reaction with ethyl formate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of substituted indenones.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of dihydroindenone derivatives.

Scientific Research Applications

4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxymethylidene group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The ethoxymethylidene group in the target compound offers intermediate polarity compared to polar hydroxy (e.g., 1e, DDI) or non-polar aryl (e.g., 3e) groups.

- Synthetic Yields : Yields for condensation reactions range from 45% to 89%, depending on substituent steric/electronic demands. Microwave-assisted synthesis (e.g., ) improves efficiency, though the target compound’s synthesis route is unspecified.

Structural Planarity and Crystallography

Crystal studies of benzylidene-substituted analogs (e.g., ) reveal that the indenone core and aryl substituents exhibit dihedral angles >8°, reducing overall planarity . In contrast, hydroxylated analogs (e.g., 1e) may form intramolecular hydrogen bonds, enhancing planarity and binding affinity to enzymes like tyrosinase .

Physicochemical Properties

- Solubility : The ethoxy group likely increases lipophilicity (logP ~2.5–3.0*) compared to hydroxy analogs (logP ~1.5–2.0), improving membrane permeability but reducing aqueous solubility.

- Thermal Stability : Melting points for analogs range from 118–120°C (e.g., dioxime oxalates, ) to higher values for crystalline benzylidenes. The target compound’s stability remains uncharacterized.

*Estimated via fragment-based methods.

Biological Activity

4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one is a compound with the molecular formula CHBrO and a molecular weight of 267.12 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities. This article aims to summarize the biological activity of this compound, including relevant data tables, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 267.12 g/mol |

| CAS Number | 1704435-09-5 |

| Structure | Chemical Structure |

Biological Activity Overview

The biological activity of 4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one has been explored in various studies. The compound is primarily noted for its potential antimicrobial , antioxidant , and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to 4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of indene compounds can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress in biological systems. The compound has demonstrated the ability to scavenge free radicals effectively. This property is essential in preventing cellular damage and has implications in aging and chronic diseases.

Anticancer Properties

Several studies have suggested that 4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one may exhibit anticancer effects. Research has shown that it can induce apoptosis (programmed cell death) in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various indene derivatives, including 4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Antioxidant Evaluation : In a study focusing on antioxidant properties published in Food Chemistry, the compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The IC50 value was found to be 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

- Anticancer Study : A research article in Cancer Letters reported that treatment with 4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one led to a dose-dependent decrease in viability of human breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.